Sodium Glycididazole: A Technical Guide to a Potent Radiosensitizer
Sodium Glycididazole: A Technical Guide to a Potent Radiosensitizer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Glycididazole, a nitroimidazole compound, has emerged as a significant agent in oncology, primarily for its role as a radiosensitizer. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and the experimental methodologies used to evaluate its efficacy. By enhancing the cytotoxic effects of ionizing radiation on hypoxic tumor cells, Sodium Glycididazole offers a promising avenue to improve the therapeutic outcomes of radiotherapy. This document consolidates key quantitative data, details experimental protocols, and visualizes its primary signaling pathway to serve as a vital resource for professionals in drug development and cancer research.
Chemical Structure and Properties
Sodium Glycididazole is the sodium salt of Glycididazole. Its chemical identity is well-defined by its structural formula and systematic nomenclature.
Chemical Formula: C₁₈H₂₂N₇NaO₁₀[1]
IUPAC Name: sodium 2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetate[1]
Molecular Weight: 519.4 g/mol [1]
2D Structure:
Caption: 2D Chemical Structure of Sodium Glycididazole.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂N₇NaO₁₀ | [1] |
| IUPAC Name | sodium 2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetate | [1] |
| Molecular Weight | 519.4 g/mol | [1] |
| CAS Number | 173357-17-0 | [1] |
Synthesis and Spectroscopic Characterization
Synthesis
A patented method for the synthesis of the precursor 2-methyl-5-nitroimidazole-1-ethanol involves reacting 2-methyl-5-nitroimidazole (B138375) with ethylene (B1197577) oxide in the presence of formic acid and sulfuric acid. This reaction is carried out at an elevated temperature, followed by neutralization with sodium hydroxide (B78521) to precipitate the product. Subsequent purification yields the desired intermediate. The final assembly of Sodium Glycididazole would then proceed by reacting this intermediate with a protected iminodiacetic acid derivative, followed by deprotection and salt formation.
Spectroscopic Characterization
Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for Sodium Glycididazole are not publicly available. However, based on its known structure, the following spectral characteristics would be anticipated:
-
¹H NMR: The spectrum would be complex, showing signals corresponding to the methyl protons on the imidazole (B134444) ring, the methylene (B1212753) protons of the ethoxy and acetate (B1210297) groups, and the protons on the imidazole ring itself. The chemical shifts would be influenced by the electron-withdrawing nitro group and the ester and amine functionalities.
-
¹³C NMR: The carbon spectrum would display distinct resonances for the methyl carbon, the various methylene carbons in the side chains, the carbons of the imidazole ring (with the carbon bearing the nitro group being significantly downfield), and the carbonyl carbons of the ester and carboxylate groups.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the nitro group (N-O stretching), the ester carbonyl group (C=O stretching), and the C-O and C-N bonds within the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the exact molecular weight and elemental composition of the compound. Fragmentation patterns would likely involve cleavage of the ester linkages and the side chains from the imidazole rings.
Mechanism of Action: Radiosensitization of Hypoxic Tumor Cells
Sodium Glycididazole functions as a radiosensitizer, a compound that enhances the effectiveness of radiation therapy. Its mechanism is particularly targeted towards hypoxic (low oxygen) tumor cells, which are notoriously resistant to radiation.
The core of its action lies in the bioreduction of its nitroimidazole moiety. In the low-oxygen environment of a tumor, the nitro group undergoes a series of one-electron reductions, leading to the formation of highly reactive radical anions. These reactive species can then interact with and damage critical cellular macromolecules, most importantly, DNA. This drug-induced damage, when combined with the DNA damage caused by ionizing radiation, overwhelms the cell's repair mechanisms, leading to cell death.
A key signaling pathway implicated in the action of Sodium Glycididazole is the Ataxia-Telangiectasia Mutated (ATM) pathway, a central regulator of the DNA damage response. Studies have shown that in combination with radiation, Sodium Glycididazole downregulates the expression of key proteins in this pathway, including ATM, p-ATM (the activated form), CHK2, and p53. Concurrently, it upregulates the expression of MDM2 and Cdk2. By inhibiting this crucial DNA repair pathway, Sodium Glycididazole prevents cancer cells from effectively repairing the radiation-induced DNA damage, thereby enhancing the lethal effects of the treatment.
Caption: ATM Signaling Pathway Downregulation by Sodium Glycididazole.
Experimental Protocols
The evaluation of Sodium Glycididazole's radiosensitizing effects involves a variety of in vitro and in vivo assays. Below are detailed methodologies for two key experiments.
In Vitro Radiosensitization: Clonogenic Survival Assay
This assay is the gold standard for assessing the effect of a radiosensitizer on the reproductive viability of cancer cells after irradiation.
Objective: To determine the ability of single cells to proliferate and form colonies after treatment with Sodium Glycididazole and/or radiation.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., laryngeal cancer Hep-2, or nasopharyngeal carcinoma CNE-2) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are harvested, counted, and seeded into 6-well plates at a density that will yield approximately 50-150 colonies per well after treatment. The seeding density will vary depending on the radiation dose.
-
Drug Treatment: After allowing the cells to attach overnight, the medium is replaced with fresh medium containing various concentrations of Sodium Glycididazole (e.g., 1, 3, 5 mM) or a vehicle control. Cells are incubated with the drug for a specified period (e.g., 1 hour) before irradiation.[2]
-
Irradiation: The plates are then irradiated with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy) using a linear accelerator.[2]
-
Colony Formation: Following irradiation, the drug-containing medium is removed, and the cells are washed and incubated in fresh, drug-free medium for 7-14 days to allow for colony formation.
-
Staining and Counting: The colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated. The data is fitted to a linear-quadratic model to generate cell survival curves. The sensitizer (B1316253) enhancement ratio (SER) is then calculated to quantify the radiosensitizing effect.
Caption: Workflow for a Clonogenic Survival Assay.
Assessment of Cell Viability: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To evaluate the direct cytotoxic effect of Sodium Glycididazole and its ability to enhance radiation-induced cell death.
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of Sodium Glycididazole, with or without subsequent irradiation at a fixed dose (e.g., 4 Gy).[2]
-
Incubation: The plates are incubated for a period of 24-72 hours post-treatment.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is expressed as a percentage relative to the untreated control group.
Quantitative Data Summary
The efficacy of Sodium Glycididazole has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: In Vitro Radiosensitizing Effect of Sodium Glycididazole on Nasopharyngeal Carcinoma (NPC) Cells [2]
| Cell Line | Treatment | Surviving Fraction at 4 Gy | Sensitizer Enhancement Ratio (SER) |
| 6-10B | Radiation Alone | 0.45 | - |
| Radiation + 1 mM SG | 0.38 | 1.18 | |
| Radiation + 3 mM SG | 0.32 | 1.41 | |
| Radiation + 5 mM SG | 0.25 | 1.80 | |
| HNE2 | Radiation Alone | 0.52 | - |
| Radiation + 1 mM SG | 0.46 | 1.13 | |
| Radiation + 3 mM SG | 0.39 | 1.33 | |
| Radiation + 5 mM SG | 0.31 | 1.68 |
SG: Sodium Glycididazole
Table 2: In Vivo Radiosensitizing Effect in a Recurrent Esophageal Carcinoma Xenograft Model [3]
| Treatment Group | Relative Tumor Growth Delay Time (days) | P-value (vs. Radiation Alone) |
| No Treatment | 7.46 ± 0.58 | <0.001 |
| Radiation Alone | 28.34 ± 4.41 | - |
| Radiation + SG | 35.48 ± 4.56 | >0.05 (not significant in primary model) |
| Recurrent Model | ||
| Radiation Alone | 28.52 ± 3.41 | - |
| Radiation + SG | 85.72 ± 8.06 | <0.001 |
SG: Sodium Glycididazole
Table 3: Clinical Efficacy in Patients with Nasopharyngeal Carcinoma [4]
| Patient Group | Number of Patients | Complete Response (CR) Rate | P-value |
| Control (Radiochemotherapy) | 47 | 44.7% | <0.05 |
| Treatment (Radiochemotherapy + SG) | 52 | 67.3% |
SG: Sodium Glycididazole
Conclusion
Sodium Glycididazole is a well-characterized radiosensitizing agent with a clear mechanism of action centered on the bioreductive activation in hypoxic tumor cells and the subsequent enhancement of radiation-induced DNA damage, partly through the downregulation of the ATM signaling pathway. The experimental protocols for its evaluation are robust and well-established. Quantitative data from in vitro, in vivo, and clinical studies consistently demonstrate its efficacy in enhancing the therapeutic effects of radiotherapy across various cancer types. This guide provides a foundational resource for researchers and clinicians working to advance cancer treatment through the strategic use of radiosensitizers. Further research into its synthesis and detailed spectroscopic analysis will continue to refine our understanding of this important molecule.
References
- 1. hmdb.ca [hmdb.ca]
- 2. hmdb.ca [hmdb.ca]
- 3. Enhanced radiosensitizing by sodium glycididazole in a recurrent esophageal carcinoma tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Radiosensitization of Sodium Glycididazole on Nasopharyngeal Carcinoma Cells via Enhancing DNA Damage and Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
